Cas no 3810-26-2 (3-phenylcyclopent-2-en-1-one)

3-Phenylcyclopent-2-en-1-one is a cyclic enone compound featuring a phenyl substituent at the 3-position of a cyclopentenone ring. This structure imparts reactivity typical of α,β-unsaturated ketones, making it a versatile intermediate in organic synthesis, particularly for cycloadditions, conjugate additions, and other nucleophilic reactions. The phenyl group enhances stability while allowing for further functionalization via electrophilic aromatic substitution or cross-coupling reactions. Its rigid cyclic framework is useful in constructing complex heterocycles or pharmacophores. The compound is often employed in medicinal chemistry and materials science due to its balanced electronic properties and synthetic flexibility. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
3-phenylcyclopent-2-en-1-one structure
3-phenylcyclopent-2-en-1-one structure
Product name:3-phenylcyclopent-2-en-1-one
CAS No:3810-26-2
MF:C11H10O
MW:158.1965
MDL:MFCD11934406
CID:1487636
PubChem ID:77422

3-phenylcyclopent-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-phenylcyclopent-2-en-1-one
    • 2-cyclopenten-1-one, 3-phenyl-
    • 3-Phenyl-2-cyclopenten-1-one
    • 3-Phenyl-cyclopent-2-enone
    • 6T9VKR9HHL
    • SB36945
    • NSC509
    • DTXSID6063193
    • Z1255492482
    • 3-Phenylcyclopent-2-enone
    • SCHEMBL731336
    • EN300-106436
    • DB-262479
    • AKOS014320615
    • MFCD11934406
    • 3-phenyl-2-cyclopentenone
    • CS-0308056
    • STL227128
    • AI3-14814
    • 3-phenyl-cyclopent-2-en-1-one
    • NSC-509
    • UNII-6T9VKR9HHL
    • NSC 509
    • 3810-26-2
    • DTXCID0039431
    • MDL: MFCD11934406
    • Inchi: InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2
    • InChI Key: UHTNKICWCQWOBM-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC(=O)CC2

Computed Properties

  • Exact Mass: 158.0732
  • Monoisotopic Mass: 158.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 0.9711
  • Melting Point: -23°C
  • Boiling Point: 234.2°C (estimate)
  • Flash Point: 91.8°C
  • Refractive Index: 1.5440 (estimate)
  • PSA: 17.07
  • LogP: 2.43290

3-phenylcyclopent-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-106436-0.25g
3-phenylcyclopent-2-en-1-one
3810-26-2 95%
0.25g
$185.0 2023-10-28
Enamine
EN300-106436-5.0g
3-phenylcyclopent-2-en-1-one
3810-26-2 95%
5g
$1490.0 2023-04-20
eNovation Chemicals LLC
D967056-1g
3-Phenyl-cyclopent-2-enone
3810-26-2 95%
1g
$455 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0479-5g
3-Phenyl-cyclopent-2-enone
3810-26-2 97%
5g
¥13902.86 2025-01-21
Enamine
EN300-106436-2.5g
3-phenylcyclopent-2-en-1-one
3810-26-2 95%
2.5g
$792.0 2023-10-28
Alichem
A019110714-1g
3-Phenylcyclopent-2-enone
3810-26-2 95%
1g
$334.56 2023-09-02
eNovation Chemicals LLC
D967056-250mg
3-Phenyl-cyclopent-2-enone
3810-26-2 95%
250mg
$240 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0479-250mg
3-Phenyl-cyclopent-2-enone
3810-26-2 97%
250mg
1263.58CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0479-50mg
3-Phenyl-cyclopent-2-enone
3810-26-2 97%
50mg
831.08CNY 2021-05-08
Enamine
EN300-106436-10.0g
3-phenylcyclopent-2-en-1-one
3810-26-2 95%
10g
$2886.0 2023-04-20

3-phenylcyclopent-2-en-1-one Related Literature

Additional information on 3-phenylcyclopent-2-en-1-one

Recent Advances in the Study of 3-Phenylcyclopent-2-en-1-one (CAS: 3810-26-2): A Comprehensive Research Brief

3-Phenylcyclopent-2-en-1-one (CAS: 3810-26-2) is a cyclopentenone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, its mechanism of action in various biological pathways, and its potential as a lead compound for drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in current research and future directions.

One of the most notable advancements in the study of 3-phenylcyclopent-2-en-1-one is its application in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers utilized molecular docking and in vitro assays to identify the structural features responsible for this activity, paving the way for the design of more selective and efficacious COX-2 inhibitors. These findings are particularly relevant given the ongoing demand for safer anti-inflammatory drugs with fewer side effects.

In addition to its anti-inflammatory properties, 3-phenylcyclopent-2-en-1-one has shown promise as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit significant cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, with some derivatives also demonstrating the ability to inhibit angiogenesis. These results suggest that 3-phenylcyclopent-2-en-1-one could serve as a scaffold for the development of multitargeted anticancer therapies.

Another area of interest is the compound's potential in neurodegenerative disease research. A 2024 preprint on bioRxiv highlighted its neuroprotective effects in models of Alzheimer's disease. The study found that 3-phenylcyclopent-2-en-1-one derivatives could reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells. These effects were attributed to the compound's ability to modulate key signaling pathways, including the Nrf2-ARE pathway, which plays a critical role in cellular defense mechanisms. While further validation is needed, these findings open new avenues for exploring its therapeutic potential in neurodegenerative disorders.

From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable methods for producing 3-phenylcyclopent-2-en-1-one. A 2023 paper in Green Chemistry described a catalytic asymmetric synthesis route using organocatalysts, which offers higher yields and enantioselectivity compared to traditional methods. This advancement is particularly important for scaling up production while minimizing environmental impact, addressing a key challenge in the pharmaceutical industry.

In conclusion, the growing body of research on 3-phenylcyclopent-2-en-1-one (CAS: 3810-26-2) underscores its multifaceted potential in drug discovery and development. Its applications span anti-inflammatory, anticancer, and neuroprotective therapies, with ongoing studies continuing to uncover new biological activities and synthetic approaches. As researchers delve deeper into its mechanism of action and structure-activity relationships, this compound is poised to play an increasingly important role in the design of next-generation therapeutics. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models to facilitate its transition from bench to bedside.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3810-26-2)3-phenylcyclopent-2-en-1-one
A1036753
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/5g/1g
Price ($):163.0/217.0/327.0/1742.0/436.0